molecular formula C21H23N3O4S B1240624 6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one

6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1240624
M. Wt: 413.5 g/mol
InChI Key: HDPBJXKGFKDUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one is an aromatic ketone.

Scientific Research Applications

5-HT(6) Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including compounds structurally similar to the queried chemical, exhibit high binding affinities for the 5-HT(6) receptor. These compounds demonstrate selectivity over other serotonin and dopamine receptors, which indicates their potential for neuropsychiatric applications (Park et al., 2011).

Photocatalytic Markovnikov-type Additions

The compound has been utilized in photocatalytic Markovnikov-type sulfonylation and cyclization processes. This method is an efficient way to prepare 4-sulfonylquinoline-2(1H)-ones, demonstrating its utility in organic synthesis and chemical transformations (Zhai et al., 2022).

Antibacterial and Antifungal Activity

Compounds related to the queried chemical structure have been evaluated for their antibacterial and antifungal activities. For instance, specific fluoroquinolone compounds have shown effectiveness against various bacterial strains (Li et al., 2004). Furthermore, benzyl and sulfonyl derivatives of related compounds have exhibited significant biological activities in antibacterial, antifungal, and anthelmintic screenings (Khan et al., 2019).

Anticancer Research

In cancer research, 4-aminoquinoline derived sulfonyl analogs, similar in structure to the queried compound, have been explored. These compounds show potential as effective and safe anticancer agents. For example, a specific compound in this series demonstrated significant effectiveness against various cancer cell lines, suggesting a potential application in cancer treatment (Solomon et al., 2019).

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

6-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C21H23N3O4S/c1-15(25)16-2-5-18(6-3-16)23-10-12-24(13-11-23)29(27,28)19-7-8-20-17(14-19)4-9-21(26)22-20/h2-3,5-8,14H,4,9-13H2,1H3,(H,22,26)

InChI Key

HDPBJXKGFKDUCY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
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6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
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6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
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6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
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6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 6
6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one

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